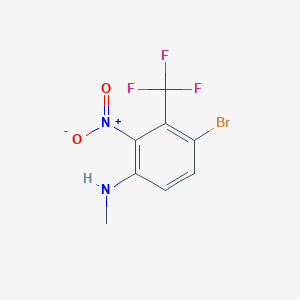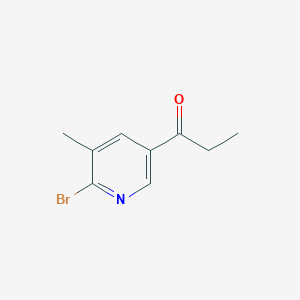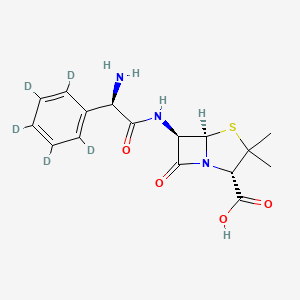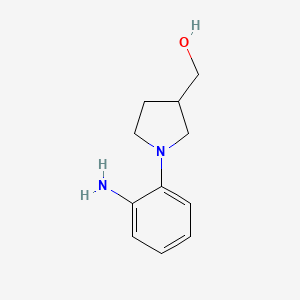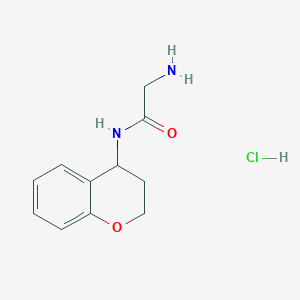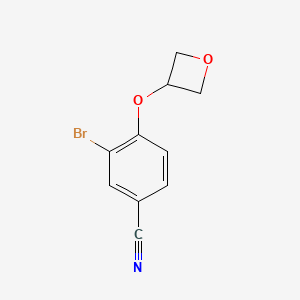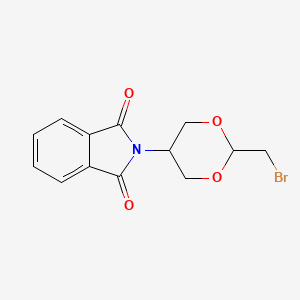
2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione
Descripción general
Descripción
“2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” is a chemical compound. Its structure has been confirmed by various methods of elemental and spectral analysis . The asymmetric unit of the compound contains three crystallographically independent molecules .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with primary amines . A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated .Molecular Structure Analysis
Two of the N—C—C—Br side chains adopt anti conformations and the other is gauche . The crystal structure features short Br⋯O contacts, C—H⋯O hydrogen bonds, and numerous π – π stacking interactions .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have been synthesized via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .Physical And Chemical Properties Analysis
The physicochemical properties of new phthalimides were determined on the basis of Lipiński’s rule . The compound is a white powder with a melting point of 152-155 °C (lit.) .Aplicaciones Científicas De Investigación
Downstream Processing of Biologically Produced Diols
A review on the recovery and purification of biologically produced diols, like 1,3-propanediol, emphasizes the need for improved separation technologies due to the high costs associated with current methods. The study highlights potential for advancements in aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive fermentations as promising areas for future research to enhance yield, purity, and reduce energy consumption (Zhi-Long Xiu & A. Zeng, 2008).
Mechanism of β-O-4 Bond Cleavage
Research on the acidolysis of lignin model compounds contributes to understanding the chemical processes involved in breaking down lignin, a major component of plant biomass. This understanding is crucial for developing efficient methods for converting lignin into valuable chemicals and fuels (T. Yokoyama, 2015).
Synthesis of O- and N-Heterocycles
A review on the synthesis of heterocycles, including phthalans, isochromans, and isoindolines, outlines their significance in natural substrates and biologically active molecules. Cyclocarbonylative Sonogashira coupling is highlighted as an efficient method for constructing these scaffolds, underscoring the importance of such compounds in various applications (G. Albano & L. Aronica, 2017).
Environmental and Health Impacts of Brominated Compounds
Studies on brominated flame retardants (BFRs) discuss their occurrence in indoor and environmental samples, as well as their toxicological effects. The research emphasizes the need for further investigation into the health effects, chemical interactions, environmental fate, and treatment technologies of these compounds to inform public health policy effectively (E. A. Zuiderveen et al., 2020).
Antioxidant Activity Assays
A critical review of various tests used to determine antioxidant activity provides insight into the detection mechanisms, applicability, advantages, and disadvantages of these methods. This information is vital for the study of antioxidants in different fields, including food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).
Mecanismo De Acción
Target of Action
The primary targets of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor control, reward, and reinforcement.
Mode of Action
This compound interacts with the dopamine receptor D2, modulating its activity . The compound binds to the receptor, influencing the receptor’s ability to interact with dopamine, a neurotransmitter. This interaction can lead to changes in the signaling pathways associated with the receptor, potentially altering the physiological response.
Biochemical Pathways
The interaction of this compound with the dopamine receptor D2 affects various biochemical pathways. These pathways are involved in a wide array of biological activities, including motor control, reward, and reinforcement . The downstream effects of these pathways can lead to changes in behavior and physiological responses.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of dopamine receptor D2 activity. By interacting with this receptor, the compound can influence a variety of physiological responses, including motor control and reward mechanisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of other molecules that may interact with the dopamine receptor D2 .
Direcciones Futuras
Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities . They are the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterases inhibitors used in Alzheimer’s disease . Further studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells .
Propiedades
IUPAC Name |
2-[2-(bromomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXDVHYKVNQHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)CBr)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648864-54-3 | |
| Record name | rac-2-[(2R,5R)-2-(bromomethyl)-1,3-dioxan-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



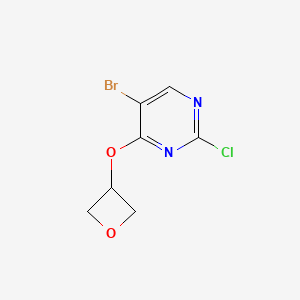
![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)
![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B1381317.png)

